molecular formula C9H16ClNO2 B14176667 Pentyl 4-amino-2-chlorobut-2-enoate CAS No. 918871-75-7

Pentyl 4-amino-2-chlorobut-2-enoate

Cat. No.: B14176667
CAS No.: 918871-75-7
M. Wt: 205.68 g/mol
InChI Key: FKRNVTQQSVWQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentyl 4-amino-2-chlorobut-2-enoate is a chemical compound of interest in organic and medicinal chemistry research. It belongs to the class of β-enamino esters, which are recognized as valuable synthetic intermediates for the construction of bioactive heterocyclic scaffolds . These scaffolds are foundational structures in many pharmaceutical agents, and β-enamino esters are used in the preparation of compounds with potential antitumor, anticonvulsant, anti-inflammatory, and antibacterial properties . The structure of this compound features both an amino group and a chlorine atom on an α,β-unsaturated ester backbone. This combination of functional groups makes it a potential substrate for various reactions, including nucleophilic substitutions and cyclizations . The chlorine atom can undergo nucleophilic displacement, while the amino group can participate in the formation of larger molecular structures. Similar chlorinated butenoate derivatives are known to participate in conjugate addition reactions and can be used in intramolecular trapping to form complex cyclic systems like cyclopropanes . The pentyl ester chain may influence the compound's lipophilicity, which can be a factor in biological activity studies and pharmacokinetic research . This product is strictly intended for laboratory research and development purposes. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

CAS No.

918871-75-7

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

pentyl 4-amino-2-chlorobut-2-enoate

InChI

InChI=1S/C9H16ClNO2/c1-2-3-4-7-13-9(12)8(10)5-6-11/h5H,2-4,6-7,11H2,1H3

InChI Key

FKRNVTQQSVWQEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C(=CCN)Cl

Origin of Product

United States

Preparation Methods

Hydrochlorination of Ynamides

The metal-free hydrochlorination of ynamides offers a stereocontrolled pathway to α-chlorinated enamides. As demonstrated by Li et al., ynones or ynamides treated with DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) and HCl generate Z-configured chlorinated products via a concerted AdE3 mechanism. For Pentyl 4-amino-2-chlorobut-2-enoate, a propargyl amide precursor (e.g., N-Boc-propargylamine) undergoes hydrochlorination to yield the Z-enamide intermediate (Figure 1A).

Reaction Conditions :

  • Catalyst : DMPU (3 equiv)
  • Acid : HCl (2 equiv)
  • Solvent : Dichloromethane
  • Temperature : 0°C to room temperature
  • Yield : 82–93% (based on analogous transformations).

Esterification of Chlorinated Enamide

The chlorinated enamide is subsequently esterified with pentanol using Steglich conditions. As reported in the synthesis of Honaucin A derivatives, dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate ester bond formation between carboxylic acids and alcohols.

Procedure :

  • Dissolve the chlorinated enamide acid (1 equiv) in anhydrous dichloromethane.
  • Add DCC (1.2 equiv) and DMAP (0.1 equiv).
  • Introduce pentanol (1.5 equiv) and stir at room temperature for 12–24 hours.
  • Purify via silica gel chromatography.

Key Data :

Parameter Value Source
Typical Yield 70–85%
Reaction Time 12–24 hours
Stereochemical Purity >95% Z-isomer

Direct Esterification of 4-Amino-2-Chlorobut-2-enoic Acid

Synthesis of 4-Amino-2-Chlorobut-2-enoic Acid

This route requires prior access to the carboxylic acid precursor. Aminohalogenation of but-2-ynoic acid derivatives provides a viable pathway. For example, treatment of N-Boc-propargyl glycine with HCl in the presence of a selenocatalyst yields 4-amino-2-chlorobut-2-enoic acid.

Mechanistic Insight :

  • Selenocatalytic chlorination introduces the chloro group at the β-position.
  • Acidic workup removes the Boc protecting group, revealing the free amine.

Esterification with Pentanol

The acid is esterified under Mitsunobu or Steglich conditions. Mitsunobu reactions (using diethyl azodicarboxylate and triphenylphosphine) are preferred for sterically hindered substrates.

Optimized Conditions :

  • Reagents : DCC (1.2 equiv), DMAP (0.1 equiv)
  • Solvent : Tetrahydrofuran
  • Yield : 65–78%

Challenges :

  • Sensitivity of the α,β-unsaturated ester to nucleophilic attack.
  • Competing side reactions at the amino group require inert atmosphere handling.

Nucleophilic Amination of Halogenated Esters

Synthesis of 2-Chloro-4-bromo-but-2-enoate Pentyl Ester

Bromination of 2-chlorobut-2-enoate pentyl ester at the γ-position is achieved using N-bromosuccinimide (NBS) under radical initiation.

Procedure :

  • Dissolve 2-chlorobut-2-enoate pentyl ester (1 equiv) in CCl4.
  • Add NBS (1.1 equiv) and AIBN (0.05 equiv).
  • Reflux at 80°C for 6 hours.

Yield : 60–72%

Amination via Nucleophilic Substitution

The bromo intermediate undergoes amination with aqueous ammonia or benzylamine.

Conditions :

  • Amine Source : NH3 (7 M in MeOH, 5 equiv)
  • Base : K2CO3 (2 equiv)
  • Solvent : Dimethylformamide
  • Temperature : 50°C, 24 hours
  • Yield : 45–55%

Limitations :

  • Low regioselectivity due to competing elimination pathways.
  • Requires purification via recrystallization to isolate the desired isomer.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Range
Ynamide Hydrochlorination High stereocontrol, scalable Multi-step synthesis 70–85%
Direct Esterification Fewer steps Requires unstable acid precursor 65–78%
Nucleophilic Amination Simple starting materials Low yield, side reactions 45–55%

Key Findings :

  • The ynamide hydrochlorination route offers superior stereochemical outcomes, critical for pharmaceutical applications.
  • Direct esterification is limited by the instability of 4-amino-2-chlorobut-2-enoic acid, necessitating in situ generation.
  • Nucleophilic amination suffers from scalability issues but remains useful for small-scale derivatization.

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-amino-2-chlorobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted derivatives with hydroxyl, thiol, or amine groups.

Scientific Research Applications

Pentyl 4-amino-2-chlorobut-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentyl 4-amino-2-chlorobut-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The chlorine atom can participate in electrophilic reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Chain Length Key Functional Groups
This compound* C₉H₁₆ClNO₂ 217.69 C₅ (pentyl) Chloro, amino, α,β-unsaturated ester
Ethyl 4-amino-2-chlorobut-2-enoate C₆H₁₀ClNO₂ 163.60 C₂ (ethyl) Chloro, amino, α,β-unsaturated ester
Pentyl methylphosphonofluoridate C₆H₁₄FO₂P 180.14 C₅ (pentyl) Phosphonofluoridate
Hexyl ethylphosphonofluoridate C₈H₁₈FO₂P 208.19 C₆ (hexyl) Phosphonofluoridate

*Note: Data for this compound are extrapolated from ethyl analogs and homologous series trends.

Key Observations:

Ester Chain Impact: Longer alkyl chains (e.g., pentyl vs. The pentyl ester in the target compound may reduce volatility compared to ethyl analogs, as seen in phosphonofluoridates .

This suggests divergent applications (e.g., pharmaceuticals vs. industrial chemicals).

Physicochemical and Stability Trends

Table 2: Inferred Properties Based on Structural Analogues

Property This compound Ethyl 4-amino-2-chlorobut-2-enoate Pentyl Methylphosphonofluoridate
Aqueous Solubility Moderate (amino group enhances solubility; pentyl reduces it) High (shorter chain) Low (highly lipophilic)
Thermal Stability Likely stable due to conjugation Stable (UV/NMR data confirm structure) High (scheduled for stability)
Reactivity Electrophilic at β-carbon Electrophilic at β-carbon Hydrolyzes to toxic metabolites

Research Findings:

  • The ethyl analog’s structure was confirmed via UV and NMR spectroscopy , suggesting similar characterization methods apply to the pentyl variant.

Q & A

How can researchers design a robust synthesis protocol for Pentyl 4-amino-2-chlorobut-2-enoate while minimizing side-product formation?

Basic Research Focus : Optimization of reaction conditions (e.g., solvent polarity, temperature, catalyst selection) to enhance yield.
Methodological Answer :

  • Use design of experiments (DoE) to systematically test variables like molar ratios and reaction time .
  • Monitor intermediate stability via in-situ FTIR or HPLC to identify kinetic bottlenecks .
  • Validate purity using NMR (¹H/¹³C) and mass spectrometry to quantify side-products .
    Advanced Consideration : Explore green chemistry approaches (e.g., solvent-free conditions) to reduce environmental impact without compromising stereochemical integrity.

What analytical techniques are most effective for resolving contradictions in reported spectral data for this compound?

Basic Research Focus : Cross-validation of spectral databases (IR, NMR, MS).
Methodological Answer :

  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .
  • Compare experimental data with computational simulations (DFT-based NMR chemical shift predictions) to confirm structural assignments .
    Advanced Consideration : Address discrepancies by re-examining solvent effects or tautomeric equilibria using variable-temperature NMR .

How should researchers formulate hypotheses to investigate the compound’s bioactivity in targeted pharmacological assays?

Basic Research Focus : Link molecular structure (e.g., chloro and amino groups) to receptor binding.
Methodological Answer :

  • Use molecular docking studies to predict interactions with biological targets (e.g., enzyme active sites) .
  • Design dose-response assays with appropriate controls (e.g., IC₅₀ determination) to validate activity .
    Advanced Consideration : Apply structure-activity relationship (SAR) models to optimize substituent effects on potency .

What statistical approaches are suitable for analyzing inconsistencies in thermodynamic stability data across studies?

Basic Research Focus : Reproducibility of DSC/TGA measurements.
Methodological Answer :

  • Apply ANOVA or regression analysis to identify outliers in decomposition temperature datasets .
  • Use error propagation models to quantify uncertainty in enthalpy calculations .
    Advanced Consideration : Investigate polymorphic transitions via PXRD and calorimetry to explain stability variations .

How can computational modeling be integrated with experimental data to elucidate reaction mechanisms involving this compound?

Advanced Research Focus : Mechanistic pathways (e.g., nucleophilic substitution vs. elimination).
Methodological Answer :

  • Combine kinetic isotope effects (KIE) with DFT transition-state simulations to identify rate-determining steps .
  • Validate intermediates via trapping experiments (e.g., using stabilizing agents) and LC-MS detection .

What strategies ensure reliable quantification of the compound in complex matrices (e.g., biological fluids)?

Basic Research Focus : Development of HPLC/GC-MS protocols.
Methodological Answer :

  • Optimize sample preparation (e.g., solid-phase extraction) to reduce matrix interference .
  • Validate methods using spiked recovery experiments and calibration curves with R² > 0.995 .
    Advanced Consideration : Implement isotope dilution mass spectrometry (IDMS) for absolute quantification .

How should researchers address contradictions in reported toxicity profiles of this compound?

Advanced Research Focus : Disentangling assay-specific artifacts (e.g., false positives in Ames tests).
Methodological Answer :

  • Conduct meta-analysis of existing data to identify confounding variables (e.g., impurity levels) .
  • Perform in vitro/in vivo correlation (IVIVC) studies to reconcile discrepancies .

Data Presentation Guidelines

  • Tables : Include raw and processed data (e.g., kinetic rate constants, statistical parameters) to support reproducibility .
  • Figures : Use annotated chromatograms or reaction coordinate diagrams to highlight critical findings .
  • Uncertainty Reporting : Specify confidence intervals or standard deviations for all quantitative results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.